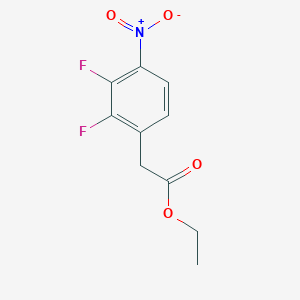![molecular formula C19H31NO4Si B8455553 benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of multiple functional groups, including a hydroxyl group and a silyl ether, makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the protection of the hydroxyl group using a benzoxycarbonyl (Cbz) groupThe reaction conditions often include the use of a base such as imidazole and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include the oxidized form (ketone or aldehyde), the reduced form (alcohol), and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a chiral auxiliary, controlling the stereochemical outcome of chemical reactions. It can also interact with enzymes and proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: Another chiral pyrrolidine derivative with similar applications in organic synthesis.
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Used in the synthesis of peptides and as a building block in medicinal chemistry
Uniqueness
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provides versatility in chemical reactions. Its ability to act as a chiral auxiliary and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H31NO4Si |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
benzyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H31NO4Si/c1-19(2,3)25(4,5)24-14-16-11-17(21)12-20(16)18(22)23-13-15-9-7-6-8-10-15/h6-10,16-17,21H,11-14H2,1-5H3/t16-,17+/m0/s1 |
Clé InChI |
WAQPOQIWCNXVMW-DLBZAZTESA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


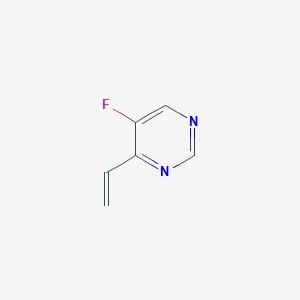


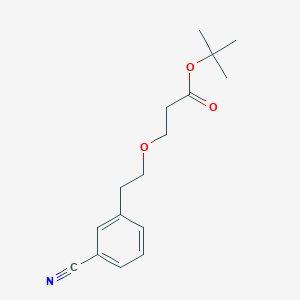
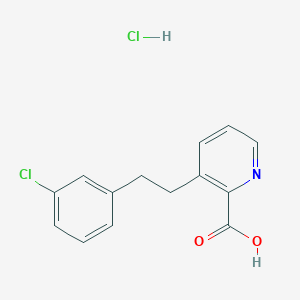

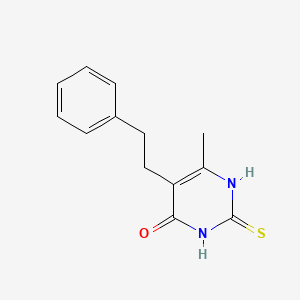


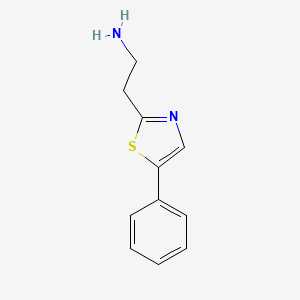
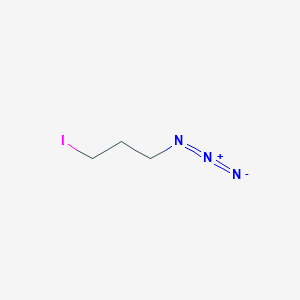
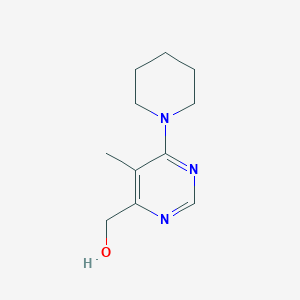
![(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8455576.png)
